molecular formula C17H14N2O3 B176162 Phccc CAS No. 177610-87-6

Phccc

Cat. No.: B176162
CAS No.: 177610-87-6
M. Wt: 294.30 g/mol
InChI Key: FPXPIEZPAXSELW-REIIWYCASA-N
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Description

N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as PHCCC, is a research compound that acts as a ligand for glutamate receptors. It is particularly known for being a positive allosteric modulator at the metabotropic glutamate receptor 4 (mGluR4) subtype and an agonist at the metabotropic glutamate receptor 6 (mGluR6). This compound has shown potential in various scientific research applications, including neurobiology and pharmacology .

Scientific Research Applications

PHCCC has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

PHCCC, or (−)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a research drug that primarily targets glutamate receptors . It acts as a positive allosteric modulator at the mGluR4 subtype and an agonist at mGluR6 . These receptors play a crucial role in modulating neurotoxicity of excitatory amino acids and have been suggested as potential targets for novel treatments for Parkinson’s disease .

Mode of Action

This compound interacts with its targets by increasing the potency of agonists and enhancing their maximum efficacy . At higher concentrations, it directly activates mGluR4 with low efficacy . The binding site of this compound is localized in the transmembrane region of the receptor .

Biochemical Pathways

This compound affects the glutamatergic neurotransmission pathway . It modulates neurotoxicity of excitatory amino acids and beta-amyloid-peptide (bAP), as well as epileptic convulsions, most likely via presynaptic inhibition of glutamatergic neurotransmission .

Result of Action

This compound has been shown to reduce proliferation and promote differentiation of cerebellar granule cell neuroprecursors . It also exhibits neuroprotective effects against beta-amyloid-peptide (bAP) and NMDA toxicity in mixed cultures of mouse cortical neurons . These effects suggest that this compound could have potential therapeutic applications in neurodegenerative diseases like Parkinson’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the growth conditions of cell cultures can affect the action of this compound . .

Biochemical Analysis

Biochemical Properties

PHCCC plays a significant role in biochemical reactions, particularly as a positive modulator of the mGlu4 receptor . It interacts with metabotropic glutamate receptors, specifically the mGlu4 subtype . The nature of these interactions involves the enhancement of the receptor’s response to glutamate, the primary excitatory neurotransmitter in the nervous system .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In immature rat cerebellar granule cell cultures, exposure to this compound reduced thymidine incorporation, indicating a decrease in cell proliferation . This effect was sensitive to growth conditions and was attenuated by two mGlu4 receptor antagonists .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to mGlu4 receptors, enhancing their response to glutamate . This modulation can influence various cellular processes, including cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in rat cerebellar granule cell cultures, this compound reduced thymidine incorporation, indicating a decrease in cell proliferation . This effect was observed over a period of time and was sensitive to the growth conditions of the cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, intracerebroventricular administration of this compound produced an antiparkinsonian effect in a dopamine depletion akinesia model .

Metabolic Pathways

This compound is involved in the glutamate signaling pathway through its interaction with mGlu4 receptors . This interaction can influence various metabolic processes, including cell proliferation and differentiation .

Chemical Reactions Analysis

Types of Reactions

PHCCC undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and enhance the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its dual role as a positive allosteric modulator of mGluR4 and an agonist at mGluR6. This dual activity allows it to modulate glutamate signaling more effectively, making it a valuable tool for studying and potentially treating neuropsychiatric disorders .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of compound 'Phccc' can be achieved by a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Benzaldehyde", "Bromoacetic acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Bromination of Benzaldehyde with Bromoacetic acid and Sodium hydroxide in ethanol to form 2-Bromo-3-phenylpropanoic acid.", "Step 2: Esterification of 2-Bromo-3-phenylpropanoic acid with Phenol using Acetic anhydride and Sulfuric acid as catalyst to form 2-Bromo-3-(4-hydroxyphenyl)propanoic acid.", "Step 3: Decarboxylation of 2-Bromo-3-(4-hydroxyphenyl)propanoic acid with Sodium bicarbonate in ethanol to form 2-Bromo-3-(4-hydroxyphenyl)propene.", "Step 4: Friedel-Crafts alkylation of 2-Bromo-3-(4-hydroxyphenyl)propene with Benzaldehyde using Aluminum chloride as catalyst to form Phccc." ] }

CAS No.

177610-87-6

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

InChI

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1

InChI Key

FPXPIEZPAXSELW-REIIWYCASA-N

Isomeric SMILES

C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4

SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4

Canonical SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: PHCCC binds to an allosteric site on mGluR4, distinct from the glutamate binding site. This binding enhances the receptor's affinity for glutamate, thereby potentiating its activity. [, , , ]

ANone: this compound binding to mGluR4 leads to a variety of downstream effects, including:

  • Inhibition of adenylyl cyclase activity: This reduces the production of cyclic AMP (cAMP), a key second messenger involved in various cellular processes. []
  • Inhibition of the phosphatidylinositol-3-kinase (PI3K) pathway: This pathway plays a crucial role in cell growth, proliferation, and survival. []
  • Modulation of neurotransmitter release: this compound, via mGluR4 activation, can inhibit the release of glutamate and GABA in specific brain regions. [, , , ]
  • Neuroprotection: this compound has demonstrated neuroprotective effects in various models of neuronal injury, including those involving excitotoxicity and oxidative stress. [, , , , ]

A: While primarily acting as a PAM, some studies suggest this compound might possess partial agonist activity at mGluR4 at higher concentrations. []

ANone: The molecular formula of this compound is C17H12N2O3, and its molecular weight is 292.29 g/mol.

ANone: While the provided research doesn't delve deep into the spectroscopic characterization of this compound, techniques like NMR and IR spectroscopy have likely been employed to confirm its structure and study its interactions with mGluR4.

A: this compound has been administered via various routes in research settings, including intraperitoneal, subcutaneous, and intracerebroventricular injections. [, , , , ]

ANone: Research suggests this compound holds potential therapeutic value for conditions such as:

  • Parkinson's disease: this compound has shown efficacy in reversing motor deficits in rodent models of Parkinson's disease. [, , , , ]
  • Multiple sclerosis: this compound's ability to modulate immune responses and promote regulatory T cells points to potential applications in treating autoimmune diseases like multiple sclerosis. []
  • Medulloblastoma: this compound has demonstrated antiproliferative effects on medulloblastoma cells and reduced tumor growth in animal models, highlighting its potential as an anticancer agent. []
  • Anxiety and Depression: Studies show anxiolytic-like effects of this compound when injected into specific brain regions of rats, indicating potential therapeutic avenues for anxiety disorders. [, , ]

ANone: this compound faces certain limitations:

  • Selectivity: While relatively selective for mGluR4, this compound may interact with other targets, especially at higher concentrations. [, , ]
  • Potency: this compound exhibits relatively low potency compared to other mGluR4 PAMs, necessitating higher doses that could lead to off-target effects. [, ]
  • Solubility and Bioavailability: this compound's poor water solubility and potentially limited bioavailability pose challenges for its therapeutic development. [, , ]

ANone: Future research on this compound should focus on:

  • Developing analogs with improved potency, selectivity, and pharmacokinetic properties. []
  • Investigating its long-term safety and potential toxicity profile. []
  • Exploring alternative delivery methods to enhance its bioavailability and targeted delivery to specific brain regions. []

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